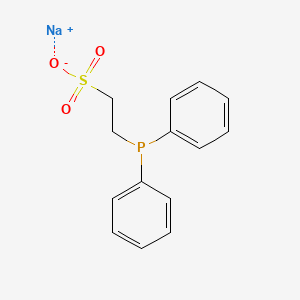
3-(4-Pentylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pentylphenyl)azetidine is a chemical compound characterized by its unique structure, which includes an azetidine ring attached to a 4-pentylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pentylphenyl)azetidine typically involves the following steps:
Bromination: The starting material, 4-pentylphenol, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated compound is then subjected to amination to replace the bromine atom with an amino group, forming 4-pentylphenylamine.
Cyclization: Finally, the amino group is cyclized to form the azetidine ring, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Pentylphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidine ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Pentylphenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(4-Pentylphenyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
3-(4-Pentylphenyl)azetidine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
4-Pentylphenol: A phenolic compound with a similar pentyl group but lacking the azetidine ring.
4-Pentylphenylamine: An amine derivative of 4-pentylphenol without the azetidine ring.
Azetidine derivatives: Other azetidine compounds with different substituents on the ring.
These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-(4-pentylphenyl)azetidine |
InChI |
InChI=1S/C14H21N/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14/h6-9,14-15H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
NORFCCQBDONQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


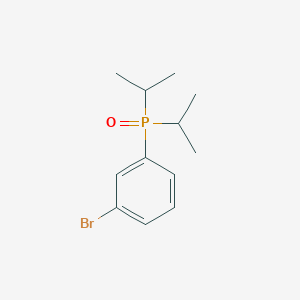

![[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride](/img/structure/B15336807.png)
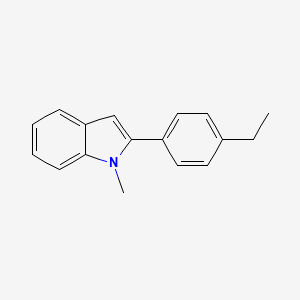
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
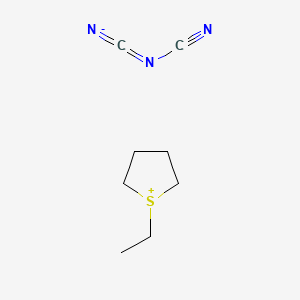
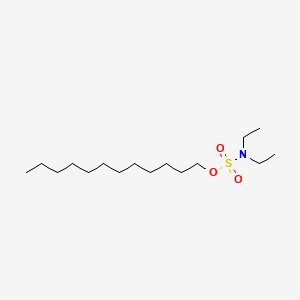
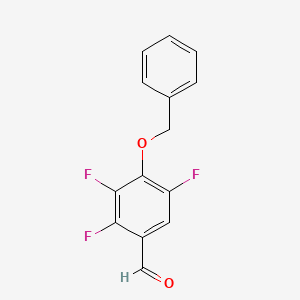
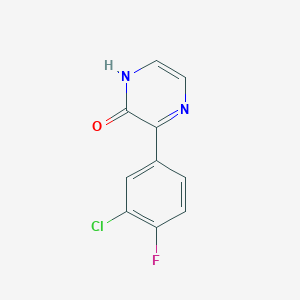

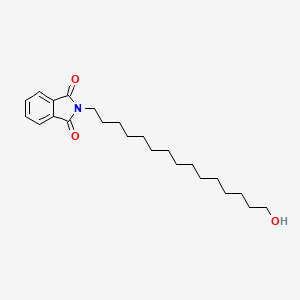
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)
